Cas no 62983-26-0 (2-Amino-N,N,2-trimethyl-propanamide)

2-Amino-N,N,2-trimethyl-propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-N,N,2-trimethylpropanamide
- 2-Amino-N\',N\'-dimethylisobutyramid
- N~1~,N~1~,2-TRIMETHYLALANINAMIDE XHCL
- N,N,2-trimethylalaninamide
- CS-0454349
- AKOS005738357
- 62983-26-0
- 2-amino-N,N-dimethylisobutyramide
- SCHEMBL2745822
- ALBB-016631
- STL122217
- N~1~,N~1~,2-trimethylalaninamide
- EN300-72635
- Propanamide, 2-amino-N,N,2-trimethyl-
- propanamide, 2-amino-N,N,2-trimethyl-, hydrochloride
- N~1~,N~1~,2-trimethylalaninamide hydrochloride
- DA-04221
- Z801827676
- 2-Amino-N,N,2-trimethyl-propanamide
-
- MDL: MFCD14608608
- Inchi: InChI=1S/C6H14N2O/c1-6(2,7)5(9)8(3)4/h7H2,1-4H3
- InChI Key: MWGOOIPMWLYOOW-UHFFFAOYSA-N
- SMILES: CC(C)(C(=O)N(C)C)N
Computed Properties
- Exact Mass: 130.110613074g/mol
- Monoisotopic Mass: 130.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: -0.6
Experimental Properties
- Density: 0.959
- Boiling Point: 195 ºC
- Flash Point: 72 ºC
2-Amino-N,N,2-trimethyl-propanamide PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72635-0.05g |
2-amino-N,N,2-trimethylpropanamide |
62983-26-0 | 95% | 0.05g |
$46.0 | 2023-05-03 | |
Enamine | EN300-72635-5.0g |
2-amino-N,N,2-trimethylpropanamide |
62983-26-0 | 95% | 5g |
$610.0 | 2023-05-03 | |
TRC | A633765-1000mg |
2-Amino-N,N,2-trimethyl-propanamide |
62983-26-0 | 1g |
$ 592.00 | 2023-04-19 | ||
Enamine | EN300-72635-0.25g |
2-amino-N,N,2-trimethylpropanamide |
62983-26-0 | 95% | 0.25g |
$99.0 | 2023-05-03 | |
Enamine | EN300-72635-0.5g |
2-amino-N,N,2-trimethylpropanamide |
62983-26-0 | 95% | 0.5g |
$155.0 | 2023-05-03 | |
A2B Chem LLC | AH06989-1g |
2-Amino-n,n,2-trimethylpropanamide hydrochloride |
62983-26-0 | >95% | 1g |
$578.00 | 2024-04-19 | |
A2B Chem LLC | AH06989-500mg |
2-Amino-n,n,2-trimethylpropanamide hydrochloride |
62983-26-0 | >95% | 500mg |
$523.00 | 2024-04-19 | |
Enamine | EN300-72635-1.0g |
2-amino-N,N,2-trimethylpropanamide |
62983-26-0 | 95% | 1g |
$199.0 | 2023-05-03 | |
TRC | A633765-250mg |
2-Amino-N,N,2-trimethyl-propanamide |
62983-26-0 | 250mg |
$ 201.00 | 2023-04-19 | ||
TRC | A633765-500mg |
2-Amino-N,N,2-trimethyl-propanamide |
62983-26-0 | 500mg |
$ 345.00 | 2023-04-19 |
2-Amino-N,N,2-trimethyl-propanamide Related Literature
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 2-Amino-N,N,2-trimethyl-propanamide
Professional Introduction to Compound with CAS No. 62983-26-0 and Product Name: 2-Amino-N,N,2-trimethyl-propanamide
The compound with the CAS number 62983-26-0 and the product name 2-Amino-N,N,2-trimethyl-propanamide represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in drug development and biochemical studies. The detailed exploration of its chemical structure, synthesis methods, and emerging research applications will provide a comprehensive understanding of its relevance in modern science.
Chemical Structure and Properties:
The molecular formula of 2-Amino-N,N,2-trimethyl-propanamide is C₅H₁₁NO₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of an amide functional group (–CONH₂) alongside tertiary amine groups (–N(CH₃)₂) contributes to its complex reactivity and versatility in biochemical interactions. The compound exhibits moderate solubility in polar organic solvents, making it suitable for various laboratory applications. Its stability under standard conditions further enhances its utility in both research and industrial settings.
Synthesis Methods:
The synthesis of 2-Amino-N,N,2-trimethyl-propanamide involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the condensation of isobutyraldehyde with methylamine followed by hydrolysis to form the corresponding amide. Alternatively, nucleophilic substitution reactions can be employed to introduce the amino groups at specific positions. Recent advancements in catalytic methods have improved the efficiency and yield of these synthetic pathways, making the compound more accessible for large-scale applications.
Research Applications in Chemical Biology:
In recent years, 2-Amino-N,N,2-trimethyl-propanamide has been extensively studied for its potential role in modulating biological pathways. Its structural motif is reminiscent of natural amino acids and peptides, suggesting possible interactions with biological targets such as enzymes and receptors. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymatic activities, making it a candidate for further investigation in drug discovery.
One notable area of research involves the use of 2-Amino-N,N,2-trimethyl-propanamide as a precursor in the synthesis of more complex bioactive molecules. Its flexible backbone allows for modifications that can enhance binding affinity or selectivity towards specific biological targets. For instance, derivatives of this compound have been explored as potential scaffolds for kinase inhibitors, which are critical in treating various forms of cancer.
Emerging Therapeutic Potential:
The therapeutic potential of 2-Amino-N,N,2-trimethyl-propanamide extends beyond enzymatic inhibition. Recent studies have suggested its role in modulating neural signaling pathways due to its ability to interact with neurotransmitter receptors. This has opened up avenues for investigating its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug development.
Another promising application lies in its use as an intermediate in the synthesis of antiviral agents. The structural features of 2-Amino-N,N,2-trimethyl-propanamide allow for modifications that can mimic viral protease inhibitors or interfere with viral replication mechanisms. Ongoing research aims to optimize these properties to develop novel antiviral drugs with improved efficacy and reduced side effects.
Industrial and Pharmaceutical Significance:
Beyond academic research, 2-Amino-N,N,2-trimethyl-propanamide holds significant industrial value as a building block for more complex molecules. Its synthesis routes are scalable and adaptable to industrial processes, making it commercially viable for pharmaceutical companies engaged in drug development. Furthermore, its stability under various conditions ensures consistent quality control during production.
The compound's versatility also extends to agrochemical applications. Derivatives of 2-Amino-N,N,2-trimethyl-propanamide have shown potential as plant growth regulators or pest repellents due to their interaction with plant hormone pathways. This dual functionality highlights the broad applicability of this compound across multiple scientific disciplines.
Future Directions and Challenges:
Despite the promising findings associated with 2-Amino-N,N,2-trimethyl-propanamide, there are challenges that need to be addressed for its widespread adoption in therapeutic applications. One major challenge is optimizing synthetic pathways to reduce costs and environmental impact while maintaining high yields. Additionally, thorough toxicological studies are required to assess potential side effects before clinical trials can commence.
Future research should focus on elucidating the precise mechanisms by which 2-Amino-N,N,2-trimethyl-propanamide interacts with biological targets at a molecular level. Advanced computational modeling techniques can aid in predicting binding affinities and designing derivatives with enhanced properties. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into viable therapeutic solutions.
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